An In-depth Technical Guide to Benzyl (8-aminooctyl)carbamate: A Heterobifunctional Linker for Advanced Drug Development
An In-depth Technical Guide to Benzyl (8-aminooctyl)carbamate: A Heterobifunctional Linker for Advanced Drug Development
Introduction
In the landscape of modern therapeutics, particularly in the fields of antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs), the linker molecule is not merely a passive spacer but a critical determinant of efficacy, stability, and pharmacokinetic profile.[1][2] Benzyl (8-aminooctyl)carbamate stands out as a quintessential heterobifunctional linker, engineered with distinct chemical functionalities at either end of a flexible eight-carbon alkyl chain. This guide provides a comprehensive technical overview of its core chemical properties, synthesis, and strategic applications for researchers, scientists, and drug development professionals.
Structurally, this molecule integrates a benzyl carbamate (Cbz or Z)-protected amine—a classic and robust protecting group in peptide chemistry—and a reactive primary amine.[3] This differential protection allows for controlled, sequential conjugation, making it an invaluable tool for the precise assembly of complex biomolecular architectures. The octyl spacer provides a significant, flexible span, which can be crucial for mitigating steric hindrance and ensuring that the conjugated moieties can interact effectively with their respective biological targets.[4][]
Molecular Profile and Physicochemical Properties
The combination of a hydrophobic alkyl chain and polar end groups imparts amphiphilic character to Benzyl (8-aminooctyl)carbamate. Its properties are dictated by the interplay between the Cbz group, the octyl spacer, and the terminal amine.
| Property | Value | Source |
| Chemical Formula | C₁₆H₂₆N₂O₂ | Calculated |
| Molecular Weight | 278.39 g/mol | Calculated |
| CAS Number | Not available | N/A |
| Predicted LogP | 3.5 - 4.5 | Estimated using online prediction tools[6] |
| Predicted Solubility | Moderately soluble in organic solvents (DCM, DMF, DMSO); low solubility in water. | Inferred from structural components[6] |
| Appearance | Expected to be an oil or low-melting solid at room temperature. | Inferred from similar long-chain amines |
The eight-carbon chain is a key design feature, offering a balance of flexibility and reach. In PROTACs, for instance, the linker length is a critical parameter that must be optimized to facilitate the formation of a stable and productive ternary complex between the target protein and the E3 ligase.[1] Similarly, in ADCs, the linker length can influence payload release efficiency and the potential for a "bystander effect."[7][8] Alkyl linkers, in particular, are noted for enhancing membrane permeability compared to more polar linkers like PEG.[]
Synthesis and Purification
The most direct synthetic route to Benzyl (8-aminooctyl)carbamate is the selective mono-protection of 1,8-diaminooctane. Controlling the stoichiometry is key to minimizing the formation of the di-protected byproduct.
Experimental Protocol: Synthesis of Benzyl (8-aminooctyl)carbamate
This protocol describes a general method for the mono-N-Cbz protection of a symmetric diamine.[9][10]
-
Dissolution: Dissolve 1,8-diaminooctane (5-10 equivalents) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF). The large excess of the diamine is crucial to favor mono-substitution.
-
Cooling: Cool the solution to 0 °C in an ice bath with vigorous stirring.
-
Reagent Addition: Slowly add a solution of Benzyl Chloroformate (Cbz-Cl, 1.0 equivalent) in the same solvent dropwise over 1-2 hours. Maintaining a slow addition rate and low temperature is critical to control selectivity.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for an additional 12-16 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the starting Cbz-Cl and the formation of the product.
-
Work-up:
-
Filter the reaction mixture to remove the diamine hydrochloride salt precipitate.
-
Wash the filtrate with a basic aqueous solution (e.g., 1 M sodium carbonate) to remove any remaining salts and unreacted diamine.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the resulting crude product by column chromatography on silica gel, typically using a gradient of methanol in dichloromethane, to isolate the pure mono-protected product from unreacted diamine and the di-protected byproduct.
Proposed Synthetic Workflow
Caption: Synthetic pathway for Benzyl (8-aminooctyl)carbamate.
Chemical Reactivity and Functional Group Transformations
The utility of Benzyl (8-aminooctyl)carbamate lies in the orthogonal reactivity of its two terminal groups. The primary amine is a potent nucleophile, while the Cbz-protected amine is stable until actively cleaved.
Reactions of the Primary Amine Terminus
The terminal -NH₂ group can be readily functionalized using a variety of standard bioconjugation techniques.
Protocol 1: Amide Bond Formation via NHS Ester Coupling
This method is widely used to conjugate the linker to proteins, payloads, or other molecules bearing a carboxylic acid.[11][12]
-
Dissolution: Dissolve the NHS ester-activated molecule (1.0 equivalent) in an anhydrous, amine-free solvent like DMF or DMSO.[13] Dissolve Benzyl (8-aminooctyl)carbamate (1.1 equivalents) in the same solvent.
-
Reaction: Add the linker solution to the NHS ester solution. If necessary, add a non-nucleophilic base like diisopropylethylamine (DIPEA) (2-3 equivalents) to scavenge the released N-hydroxysuccinimide.
-
Incubation: Stir the reaction at room temperature for 2-4 hours. The optimal pH for reactions in aqueous buffers is between 7.2 and 8.5.[12][14]
-
Purification: Purify the resulting conjugate by chromatography (e.g., HPLC or silica gel).
Protocol 2: Reductive Amination
This reaction forms a stable secondary amine linkage with an aldehyde or ketone.[15][16]
-
Imine Formation: Dissolve Benzyl (8-aminooctyl)carbamate (1.1 equivalents) and the carbonyl-containing compound (1.0 equivalent) in a suitable solvent like methanol or dichloroethane.
-
Reduction: Add a mild reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) (1.5 equivalents).[15]
-
Reaction: Stir the mixture at room temperature for 12-24 hours.
-
Work-up and Purification: Quench the reaction with an aqueous solution and purify the product via extraction and chromatography.
Deprotection of the Benzyl Carbamate (Cbz) Terminus
The Cbz group is renowned for its stability but can be efficiently removed under specific conditions to reveal a second primary amine, enabling further conjugation.[3]
Protocol 3: Catalytic Hydrogenolysis
This is the mildest and most common method for Cbz deprotection.[17][18]
-
Setup: Dissolve the Cbz-protected substrate (1.0 equivalent) in a solvent like methanol, ethanol, or ethyl acetate.[17]
-
Catalyst Addition: Add 10% Palladium on carbon (Pd/C) catalyst (5-10 mol%).[17][19]
-
Hydrogenation: Place the reaction mixture under an atmosphere of hydrogen gas (H₂), typically using a balloon or a dedicated hydrogenation apparatus, and stir vigorously.[17] Alternatively, for a safer procedure, use a hydrogen donor like ammonium formate in a process called catalytic transfer hydrogenation.[17]
-
Completion: Monitor the reaction by TLC. Upon completion, filter the mixture through a pad of Celite to remove the Pd/C catalyst.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the deprotected amine.
Protocol 4: Acid-Catalyzed Cleavage
This method is useful when the substrate contains functional groups that are sensitive to hydrogenation (e.g., alkenes, alkynes).[17]
-
Reagents: Prepare a solution of hydrobromic acid in acetic acid (e.g., 33% HBr/AcOH).
-
Reaction: Dissolve the Cbz-protected compound in glacial acetic acid and add the HBr/AcOH solution.[17]
-
Incubation: Stir the mixture at room temperature for 1-4 hours. The reaction is often rapid.
-
Isolation: Precipitate the amine hydrobromide salt by adding cold diethyl ether to the reaction mixture. Collect the solid by filtration.
Reaction and Deprotection Workflows
Caption: Sequential conjugation workflow using the linker.
Analytical Characterization
Thorough analytical characterization is essential to confirm the identity, purity, and structure of the linker and its subsequent conjugates.
| Technique | Expected Observations |
| ¹H NMR | Predicted Shifts (CDCl₃): δ ~7.3 ppm (m, 5H, Ar-H of Cbz); δ ~5.1 ppm (s, 2H, -CH₂-Ar); δ ~3.2 ppm (m, 2H, -CH₂-NH-Cbz); δ ~2.7 ppm (t, 2H, -CH₂-NH₂); δ ~1.2-1.6 ppm (m, 12H, alkyl chain -CH₂-). [20][21][22] |
| ¹³C NMR | Predicted Shifts (CDCl₃): δ ~156 ppm (C=O of carbamate); δ ~128-136 ppm (aromatic carbons); δ ~66 ppm (-O-CH₂-Ar); δ ~40-42 ppm (carbons adjacent to nitrogens); δ ~26-33 ppm (alkyl chain carbons). [23][24][25] |
| Mass Spec (ESI+) | Expected [M+H]⁺: m/z = 279.21 |
| TLC | Rf value will depend on the solvent system (e.g., DCM/MeOH). Staining with ninhydrin will produce a colored spot due to the primary amine. |
Conclusion
Benzyl (8-aminooctyl)carbamate is a highly versatile and strategically important heterobifunctional linker. Its well-defined structure, featuring a stable Cbz-protected amine and a reactive primary amine separated by a flexible octyl chain, provides researchers with precise control over the assembly of complex molecules. The established and reliable chemistry for both the functionalization of its primary amine and the deprotection of its Cbz group allows for its seamless integration into multi-step synthetic routes for advanced therapeutics like ADCs and PROTACs. This guide provides the foundational chemical principles and practical protocols to empower scientists in leveraging this powerful molecular tool for their research and development endeavors.
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